3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-propylbicyclo[111]pentan-1-amine hydrochloride is a bicyclic amine compound characterized by its unique three-dimensional structure The bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by silica gel flash chromatography and gradient elution .
Chemical Reactions Analysis
Types of Reactions
3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its rigid structure.
Mechanism of Action
The mechanism of action of 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Its bioisosteric properties enable it to mimic other functional groups, enhancing the solubility, potency, and metabolic stability of drug candidates .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar structure but with a phenyl group instead of a propyl group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride: Contains a trifluoromethyl group, offering different chemical properties.
Uniqueness
3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its propyl substituent, which imparts distinct chemical and physical properties. Its rigid bicyclic structure and bioisosteric potential make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-propylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-7-4-8(9,5-7)6-7;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWQHKFNOAVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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